molecular formula C23H17NO3 B11138498 (5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)(pyridin-2-yl)methanone

(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)(pyridin-2-yl)methanone

Cat. No.: B11138498
M. Wt: 355.4 g/mol
InChI Key: YYNIJRLLSDMABG-RMKNXTFCSA-N
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Description

2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE is a complex organic compound that features a benzofuran core, a phenylprop-2-en-1-yl ether group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C23H17NO3/c25-23(21-10-4-5-13-24-21)20-16-27-22-12-11-18(15-19(20)22)26-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+

InChI Key

YYNIJRLLSDMABG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CC=N4

Origin of Product

United States

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